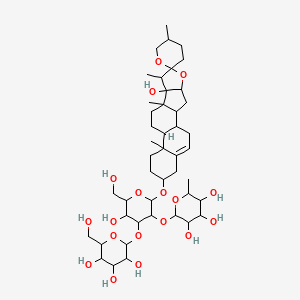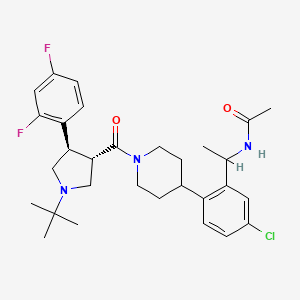
MC-4R Agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-4R Agonist 1 is a compound that acts as an agonist for the human melanocortin-4 receptor. This receptor is a part of the melanocortin receptor family, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.
Preparation Methods
The synthesis of MC-4R Agonist 1 involves several steps, including the formation of peptide bonds and cyclization to create a stable structure. The synthetic route typically starts with the preparation of individual amino acids, followed by their sequential coupling using peptide synthesis techniques. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
MC-4R Agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
MC-4R Agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of melanocortin receptor agonists. In biology, it helps in understanding the role of melanocortin receptors in energy homeostasis and appetite regulation. In medicine, this compound is being investigated for its potential to treat obesity, sexual dysfunction, and diabetes by modulating the activity of the melanocortin-4 receptor. Additionally, it has industrial applications in the development of new therapeutic agents targeting the melanocortin receptor pathway .
Mechanism of Action
MC-4R Agonist 1 exerts its effects by binding to the melanocortin-4 receptor, a G protein-coupled receptor located in the central nervous system. Upon binding, it activates the receptor, leading to the stimulation of the G protein and subsequent increase in intracellular cyclic adenosine monophosphate levels. This activation triggers a cascade of signaling events that regulate appetite, energy expenditure, and body weight. The molecular targets involved in this pathway include the melanocortin receptor itself, as well as downstream effectors such as adenylate cyclase and protein kinase A .
Comparison with Similar Compounds
MC-4R Agonist 1 can be compared to other melanocortin receptor agonists such as setmelanotide and LY2112688. While all these compounds target the melanocortin-4 receptor, this compound is unique in its specific binding affinity and activation kinetics. Setmelanotide, for example, is a cyclic peptide that has been approved for the treatment of obesity caused by genetic deficiencies in the melanocortin pathway. LY2112688 is another peptide agonist with distinct pharmacological properties. The uniqueness of this compound lies in its ability to selectively activate the melanocortin-4 receptor with minimal off-target effects .
Properties
Molecular Formula |
C30H38ClF2N3O2 |
|---|---|
Molecular Weight |
546.1 g/mol |
IUPAC Name |
N-[1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide |
InChI |
InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18?,26-,27+/m0/s1 |
InChI Key |
ZCWVNCMFYHPHCX-TZFXDJNOSA-N |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


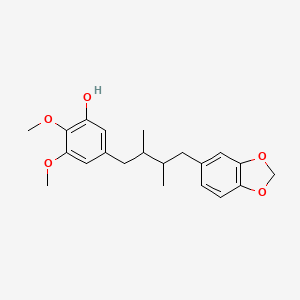
![2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide](/img/structure/B12299733.png)
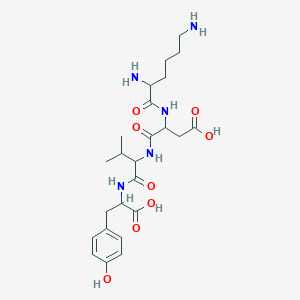

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)
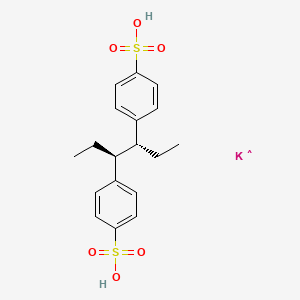

![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)
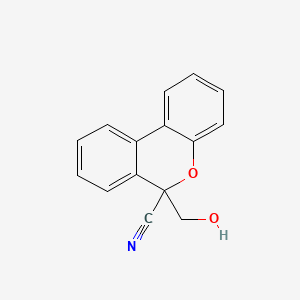
![2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12299784.png)
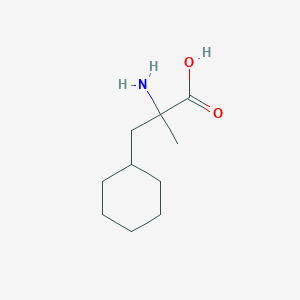

![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
